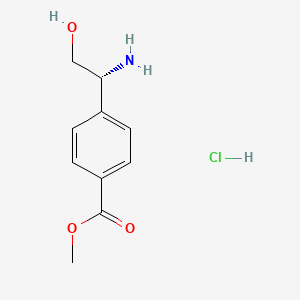

(R)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride

Description

“(R)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride” (CAS: 1196049-17-8) is a chiral benzoate ester derivative featuring an (R)-configured 1-amino-2-hydroxyethyl substituent at the para position of the benzene ring. The compound is classified as a hydrochloride salt, enhancing its stability and solubility in polar solvents. It is available as a high-purity standard (≥95%) for research applications, including pharmaceutical development and structural characterization .

Key structural attributes include:

- Ester group: The methyl benzoate moiety contributes to lipophilicity and influences metabolic stability.

- Amino-hydroxyethyl side chain: The (R)-stereochemistry at the chiral center and the presence of both amino and hydroxyl groups enable hydrogen bonding, impacting solubility and biological interactions.

- Hydrochloride salt form: Improves crystallinity and facilitates handling in synthetic workflows.

Properties

IUPAC Name |

methyl 4-[(1R)-1-amino-2-hydroxyethyl]benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-7(3-5-8)9(11)6-12;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDORQAVVCZMAL-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride typically involves the esterification of 4-(1-amino-2-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and stringent reaction controls ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: 4-(1-amino-2-oxoethyl)benzoic acid.

Reduction: 4-(1-amino-2-hydroxyethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biological molecules allows it to act as a substrate or inhibitor in enzymatic reactions.

Medicine

In medicine, ®-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of ®-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to bind selectively to these targets, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Differences

- Chirality and Stereochemistry : The target compound’s (R)-configuration distinguishes it from its (S)-enantiomer (), which lacks the hydroxyl group. This difference may influence receptor binding and metabolic pathways in drug design .

- Functional Groups: The hydroxyl group in the target compound enhances hydrophilicity compared to the nitrile group in 4-(1-aminoethyl)-2-methylbenzonitrile hydrochloride () or the tetrazole in II-5b (). The ester group in the target compound contrasts with the carboxylic acid in 4-(aminomethyl)-2-methylbenzoic acid hydrochloride (), affecting solubility and reactivity (esters are less acidic but more hydrolytically stable than carboxylic acids).

Physical Properties

- The nitrile derivative () may have lower thermal stability due to reduced polarity.

Biological Activity

(R)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride is a chiral compound with significant potential in biological research and medicinal chemistry. Its structure consists of a benzoate moiety modified with an amino and hydroxyethyl group, which contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H14ClNO3

- Molecular Weight : Approximately 231.68 g/mol

- Chirality : The presence of a chiral center allows for selective interactions with biological targets, enhancing its potential applications in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. This compound can act as both a substrate and an inhibitor in enzymatic reactions, influencing various cellular processes such as:

- Signal Transduction : Modulating pathways that affect cell communication and response.

- Metabolic Pathways : Interfering with metabolic processes, potentially leading to therapeutic effects.

Enzymatic Interactions

Research indicates that this compound interacts with several enzymes, which may include:

- Enzyme Inhibition : The compound has shown potential to inhibit specific enzymatic activities, making it useful for studying enzyme functions and pathways .

- Substrate Activity : It can also serve as a substrate for certain enzymes, facilitating biochemical reactions essential for metabolic processes .

Antioxidant Properties

Similar compounds have demonstrated antioxidant capabilities by scavenging free radicals. This property suggests that this compound may protect cells from oxidative stress, which is linked to various diseases .

Anticancer Potential

Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. This suggests a potential role in anticancer therapies, warranting further investigation into its mechanisms and effectiveness .

Neuroprotective Effects

Compounds structurally related to this compound have been studied for neuroprotective properties. These effects may be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on Enzyme Interaction | Demonstrated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. |

| Antioxidant Activity Assessment | Found that the compound effectively scavenges free radicals, indicating potential therapeutic applications in oxidative stress-related conditions. |

| Anticancer Activity | Showed cytotoxic effects against human cancer cell lines, suggesting further exploration for use in cancer treatment. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride?

- Answer : Synthesis typically involves multi-step organic reactions. A common approach is the reductive amination of methyl 4-(1-oxo-2-hydroxyethyl)benzoate using a chiral catalyst to achieve the (R)-enantiomer. For example, methyl 4-(aminomethyl)benzoate derivatives can be synthesized via microwave-assisted reactions with aldehydes and isonitriles, followed by HCl salt formation . Key steps include:

Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate the (R)-enantiomer.

Salt formation : React the free base with HCl in a polar solvent (e.g., ethanol) under controlled pH.

- Validation : Confirm enantiomeric purity via polarimetry and chiral HPLC .

Q. How can the crystal structure of this compound be determined to resolve stereochemical ambiguities?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard.

Crystallization : Grow crystals in a solvent system (e.g., ethanol/water) at controlled temperatures.

Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

Refinement : Employ SHELXL for structure solution and refinement, ensuring the (R)-configuration is validated via Flack parameter analysis .

Q. What analytical techniques are suitable for characterizing this compound’s purity and stability?

- Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .

- FTIR : Confirm functional groups (e.g., ester C=O at ~1720 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .

- TGA/DSC : Evaluate thermal stability; decomposition temperatures >200°C suggest suitability for high-temperature reactions .

Advanced Research Questions

Q. How do enantiomeric impurities in this compound affect biological activity, and what methods can quantify them?

- Answer : Even minor (S)-enantiomer contamination can alter receptor binding.

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) to separate enantiomers. Retention times differ by ~2–3 minutes .

- Biological assays : Compare IC₅₀ values in enzyme inhibition studies (e.g., AMPK activation) between enantiomerically pure and mixed samples .

- Data contradiction : If activity persists despite high enantiopurity, investigate metabolite chiral inversion via LC-MS .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

- Answer : Solubility discrepancies often arise from pH-dependent protonation of the amino group.

pH-solubility profile : Measure solubility in buffers (pH 1–12) using shake-flask method.

Co-solvent systems : Test binary mixtures (e.g., PEG-400/water) to enhance solubility for in vitro assays .

- Case study : At pH < 3, hydrochloride salt dissociates, increasing aqueous solubility (e.g., 25 mg/mL at pH 2 vs. 2 mg/mL at pH 7) .

Q. How does the compound’s stability under accelerated degradation conditions inform formulation development?

- Answer : Conduct stress testing per ICH guidelines:

- Hydrolysis : Expose to 0.1M HCl/NaOH at 40°C for 24 hours. Monitor degradation via LC-MS; ester hydrolysis to benzoic acid is common .

- Oxidation : Treat with 3% H₂O₂. The hydroxyl ethyl group may oxidize to a ketone, detectable by NMR (δ ~2.5 ppm for CH₂CO) .

- Photostability : Use a Xenon lamp (ICH Q1B). Degradation products >1% require identification .

Methodological Tables

Table 1 : Key Physicochemical Properties

| Property | Method | Value/Outcome | Reference |

|---|---|---|---|

| Melting Point | DSC | 215–220°C (decomposes) | |

| LogP (logD pH 7.4) | Shake-flask/HPLC | 1.2 ± 0.1 | |

| pKa (amine) | Potentiometric titration | 8.9 ± 0.2 |

Table 2 : Common Degradation Pathways

| Condition | Degradation Product | Detection Method |

|---|---|---|

| Acidic Hydrolysis | 4-(1-Amino-2-hydroxyethyl)benzoic acid | LC-MS (m/z 196.1) |

| Oxidative Stress | 4-(1-Amino-2-oxoethyl)benzoate | NMR (δ 8.1 ppm, aromatic) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.